Chlorazanil Hydrochloride
Description
Historical Context and Evolution of Research Perspectives
Classification within the Triazine Derivative Class and as a Diuretic Agent
Chlorazanil (B1668706) hydrochloride is chemically classified as a triazine derivative. pharmacompass.comncats.iomedchemexpress.com It is the hydrochloride salt form of chlorazanil. pharmacompass.com Research dating back to the 1960s investigated its properties as a diuretic agent. nih.gov Diuretics are substances that promote increased urine production. The mechanism attributed to chlorazanil involves preventing the reabsorption of sodium and chloride in the distal convoluted tubules of the kidneys. pharmacompass.comncats.io As a nonmercurial, orally effective diuretic, it was developed for potential clinical use. ncats.iomedchemexpress.commybiosource.com
Table 1: Chemical and Physical Properties of Chlorazanil Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2019-25-2 | pharmacompass.comcaymanchem.com |
| Molecular Formula | C₉H₉Cl₂N₅ | biosynth.comnih.gov |
| Molecular Weight | 258.1 g/mol | caymanchem.combiosynth.com |
| IUPAC Name | 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | pharmacompass.com |
| Synonyms | Orpidan, Doclizid-t, 2-amino-4-p-chloroanilino-s-triazine Hydrochloride | pharmacompass.com |
Emergence as a Compound of Interest in Sports Drug Testing Due to Metabolic Origin
Despite being introduced into clinical practice in the late 1950s, chlorazanil remained largely obscure in sports drug testing until 2014, when the first adverse analytical findings were reported. nih.govdshs-koeln.de This sparked significant research interest because the athletes denied using the diuretic. nih.govdshs-koeln.de They did, however, declare the use of the antimalarial drug proguanil (B194036). nih.govdshs-koeln.de
Subsequent investigations revealed that chlorazanil was not an impurity in the proguanil drug formulations. nih.govdshs-koeln.de Instead, research demonstrated that chlorazanil could be formed as an artifact from a metabolite of proguanil. nih.govdshs-koeln.de Proguanil is metabolized in the human body to N-(4-chlorophenyl)-biguanide, a chemical precursor in the synthesis of chlorazanil. nih.govdshs-koeln.dewada-ama.org In the presence of certain single-carbon compounds like formaldehyde (B43269) or formic acid in urine, this metabolite can convert into chlorazanil. nih.govdshs-koeln.dewada-ama.org This discovery was critical, suggesting that a positive test for chlorazanil could result from the use of a permitted antimalarial medication rather than illicit diuretic use. nih.govdshs-koeln.dewada-ama.org
Table 2: Research Findings on the Formation of Chlorazanil from Proguanil
| Finding | Description | Source(s) |
|---|---|---|
| Precursor Compound | Proguanil is metabolized to N-(4-chlorophenyl)-biguanide. | nih.govdshs-koeln.dewada-ama.org |
| Conversion Reactants | The presence of formaldehyde, formic acid, or related esters can facilitate the conversion. | nih.govdshs-koeln.dewada-ama.org |
| Context of Detection | First adverse analytical findings for chlorazanil were reported in 2014 in athletes who had taken proguanil. | nih.govdshs-koeln.de |
| Regulatory Response | The World Anti-Doping Agency (WADA) issued technical letters advising labs to investigate for the presence of proguanil metabolites before reporting a chlorazanil AAF. | wada-ama.orgwada-ama.org |
| Implication | The detection of chlorazanil may be the result of artifact formation and not necessarily the illicit use of a prohibited substance. | nih.govdshs-koeln.dewada-ama.org |
Interdisciplinary Significance in Pharmaceutical and Forensic Sciences
The unique case of chlorazanil highlights the intersection of pharmaceutical and forensic sciences. tus.ie In pharmaceutical science, its initial development as a diuretic and the later, complex analysis of its metabolic and chemical conversion pathways are of significant interest. The study of how proguanil converts to chlorazanil is a notable example of pharmaceutical and biomedical analysis, exploring drug metabolism and artifact formation under physiological conditions. caymanchem.comnih.gov
From a forensic science perspective, chlorazanil is a key case study in the challenges of modern doping control. caymanchem.com The need to distinguish between intentional doping and inadvertent findings resulting from the metabolism of other substances is a critical forensic task. nih.gov This case necessitated the use of advanced analytical methods, such as liquid chromatography-high resolution/high accuracy mass spectrometry, to investigate the origins of the detected substance. nih.govdshs-koeln.de The findings led to a direct change in forensic protocols, with the World Anti-Doping Agency (WADA) mandating that laboratories look for evidence of proguanil use before sanctioning an athlete for a chlorazanil finding. wada-ama.orgwada-ama.org This underscores the dynamic nature of forensic science in responding to new biochemical discoveries to ensure fairness and accuracy in anti-doping enforcement.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5.ClH/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9;/h1-5H,(H3,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCMHUVQSSDLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942254 | |
| Record name | N-(4-Chlorophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-25-2 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N2-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2019-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorazanil hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orpidan | |
| Source | DTP/NCI | |
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| Record name | N-(4-Chlorophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.331 | |
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| Record name | CHLORAZANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9961SL881J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological Investigations of Chlorazanil Hydrochloride
Elucidation of Diuretic Mechanisms at the Cellular and Molecular Level
The diuretic action of Chlorazanil (B1668706) hydrochloride is attributed to its influence on the renal handling of electrolytes, specifically sodium and chloride.
Chlorazanil hydrochloride is understood to exert its diuretic effect by inhibiting the reabsorption of sodium and chloride ions within the renal tubules. The primary site of this action is believed to be the distal convoluted tubule. By preventing the uptake of these ions back into the bloodstream, this compound consequently increases the excretion of water, leading to diuresis. While this is the proposed mechanism, detailed molecular studies elucidating the specific transporters or channels affected by this compound are not extensively documented in recent scientific literature.
Early experimental studies have provided insights into the physiological responses to this compound. A study conducted on rats demonstrated the diuretic effect of the compound. nih.gov These findings in animal models have been fundamental in characterizing the basic diuretic properties of this compound.
| Experimental Model | Observed Physiological Response | Reference |
| Rats | Increased urine output (diuresis) | nih.gov |
Anthelmintic Activity and Anti-Parasitic Research
A thorough review of scientific literature reveals a lack of studies investigating the anthelmintic or anti-parasitic properties of this compound.
There is no available research data on the mechanisms by which this compound might disrupt parasite function or structure.
No studies have been identified that assess the efficacy of this compound against any parasitic organisms.
Enzymatic Modulation and Biochemical Pathways
Scientific investigations into the effects of this compound on enzymatic activity and its modulation of biochemical pathways have not been reported in the available literature.
Inhibition of 15-OH-Prostaglandin Dehydrogenase Activity
Scientific literature available through comprehensive searches does not currently provide direct evidence regarding the inhibitory activity of this compound on the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is a key component in the catabolism of prostaglandins, converting them into their inactive 15-keto metabolites. While the modulation of prostaglandin levels by this compound has been observed, its mechanism of action via direct inhibition of 15-PGDH has not been explicitly demonstrated in the reviewed studies. Further research is required to determine if any interaction exists between this compound and the 15-PGDH enzyme.
Investigations into Prostaglandin Excretion Modulation
Research has demonstrated that this compound significantly influences the urinary excretion of prostaglandins. Studies conducted on conscious, unloaded Sprague-Dawley female rats have shown a marked increase in the excretion of prostaglandin E2 (PGE2) following oral administration of the compound. nih.gov
In one key study, a 10 mg/kg oral dose of chlorazanil resulted in a dramatic rise in urinary PGE2 excretion from a baseline of 51 ± 9 ng/kg/6 hrs to 813 ± 112 ng/kg/6 hrs. nih.gov This increase in prostaglandin excretion was accompanied by a significant diuretic and natriuretic effect. Another investigation using a 3 mg/kg intraperitoneal dose in the same animal model also confirmed this effect, showing an increase in urinary PGE2 excretion from 25 ± 3 to 271 ± 32 ng/kg over a 3-hour period. nih.gov
Furthermore, these studies explored the underlying renal mechanisms, revealing that chlorazanil administration also increased the concentration of PGE2 within the renal papilla. nih.gov The basal level of 14 ± 2 ng PGE2 per papilla was elevated to 51 ± 11 ng one hour after administration. nih.gov This suggests that the enhanced urinary excretion is linked to an increased level of PGE2 within the kidney itself. nih.gov
The table below summarizes the findings on the effect of Chlorazanil on urinary prostaglandin E2 excretion in rats.
| Administration Route | Dose | Duration | Baseline PGE2 Excretion (ng/kg) | Post-treatment PGE2 Excretion (ng/kg) | Fold Increase | Reference |
| Oral | 10 mg/kg | 6 hours | 51 ± 9 | 813 ± 112 | ~15.9 | nih.gov |
| Intraperitoneal | 3 mg/kg | 3 hours | 25 ± 3 | 271 ± 32 | ~10.8 | nih.gov |
Metabolism and Biotransformation Pathways of Chlorazanil Hydrochloride
Metabolic Conversion from Proguanil (B194036) Hydrochloride
While structurally similar, a direct metabolic conversion of proguanil to chlorazanil (B1668706) has not been reported in scientific literature. nih.govwada-ama.org However, proguanil undergoes metabolism in the human body to form a key precursor for the synthesis of chlorazanil. nih.govwada-ama.org
Research has established that proguanil is metabolized in humans to N-(4-chlorophenyl)-biguanide. nih.govwada-ama.org This metabolite serves as a chemical precursor in the synthesis of chlorazanil. nih.govwada-ama.org The presence of this precursor is a critical link in understanding the appearance of chlorazanil in biological samples of individuals who have taken proguanil. wada-ama.orgnih.gov
Studies involving the analysis of urine samples from individuals taking proguanil have detected the presence of chlorazanil at low concentrations, similar to those found in adverse analytical findings in sports. nih.gov This suggests an in-vivo formation of chlorazanil from the metabolite of proguanil. nih.gov
The conversion of N-(4-chlorophenyl)-biguanide to chlorazanil is not a direct enzymatic process but is influenced by the presence of certain chemical compounds. nih.govwada-ama.org Specifically, the presence of formaldehyde (B43269), formic acid, or formic acid esters can facilitate the conversion of this proguanil metabolite into chlorazanil. wada-ama.orgnih.govwada-ama.org
In vitro simulations have demonstrated that N-(4-chlorophenyl)-biguanide can produce chlorazanil in human urine when these reactants are present. nih.gov This indicates that the detection of chlorazanil could be the result of an artifact formation rather than the intentional use of the prohibited diuretic. nih.gov
Pharmacokinetic Profile and Metabolic Fate Research
The pharmacokinetic profile of proguanil and its metabolites is essential for understanding the potential for chlorazanil formation and its subsequent detection.
Proguanil is partially metabolized, with less than 40% being excreted unchanged in the urine. hres.ca The elimination half-life of proguanil is approximately 12-15 hours in adults. hres.canih.gov Its primary metabolites, cycloguanil (B1669406) and 4-chlorophenylbiguanide (B1200820), are also excreted in the urine. hres.canih.gov
| Compound | Elimination Half-Life (Adults) | Primary Route of Elimination |
|---|---|---|
| Proguanil | 12-15 hours | Urine (partially unchanged and as metabolites) |
| Cycloguanil | 12-15 hours | Urine |
| 4-chlorophenylbiguanide | Not explicitly stated, but excreted in urine | Urine |
The major metabolites of proguanil are cycloguanil and 4-chlorophenylbiguanide. hres.canih.govresearchgate.net Cycloguanil is an active antimalarial metabolite, while 4-chlorophenylbiguanide is the precursor that can lead to the formation of chlorazanil. nih.govwada-ama.orgresearchgate.net The metabolism of proguanil is primarily mediated by the cytochrome P450 isoenzyme CYP2C19. hres.cadrugbank.com
| Metabolite | Significance |
|---|---|
| Cycloguanil | Active antimalarial agent |
| N-(4-chlorophenyl)-biguanide | Precursor to Chlorazanil |
Implications for Anti-Doping Science and Athlete Exposome Research
The potential for the antimalarial drug proguanil to be metabolized into the prohibited diuretic chlorazanil has significant implications for anti-doping science. wada-ama.org The World Anti-Doping Agency (WADA) has acknowledged this metabolic link and issued guidance to laboratories. wada-ama.orgwada-ama.org
Before reporting an Adverse Analytical Finding (AAF) for chlorazanil, WADA recommends that laboratories investigate the presence of proguanil and its metabolites in the athlete's sample. wada-ama.orgwada-ama.org This is to exclude the possibility that the presence of chlorazanil is due to the use of proguanil rather than intentional doping. wada-ama.org Doping control forms, where athletes declare medications, should also be given careful consideration. wada-ama.orgwada-ama.org This approach is crucial to avoid unfairly accusing athletes of doping when the presence of a prohibited substance is a result of the metabolism of a permitted medication. wada-ama.org
The study of the athlete exposome, which encompasses all environmental exposures, including medications, is informed by such metabolic pathways. Understanding how a permitted substance can lead to the detection of a prohibited one is a key aspect of accurately interpreting analytical results and ensuring fair play in sports.
Challenges in Distinguishing Deliberate Administration from Metabolic Formation
A primary challenge in the analysis of chlorazanil in anti-doping samples is the difficulty in distinguishing between the deliberate administration of the diuretic and its inadvertent metabolic formation from the antimalarial drug, proguanil. wada-ama.orgnih.gov Research has demonstrated that proguanil, a permitted substance for athletes, undergoes metabolism in the human body to form N-(4-chlorophenyl)-biguanide. wada-ama.orgnih.govwada-ama.org This metabolite of proguanil can subsequently be converted into chlorazanil through a chemical reaction.
The conversion of N-(4-chlorophenyl)-biguanide to chlorazanil can occur in the presence of certain single-carbon compounds such as formaldehyde or formic acid. wada-ama.orgnih.govwada-ama.org This chemical transformation poses a significant problem for anti-doping laboratories, as the presence of chlorazanil in an athlete's urine sample may not necessarily indicate intentional doping with a diuretic. Instead, it could be the result of the legitimate use of proguanil for malaria prophylaxis.
The World Anti-Doping Agency (WADA) has acknowledged this issue and has issued technical letters to guide laboratories in the analysis and reporting of chlorazanil findings. wada-ama.org These guidelines emphasize the need to consider the possibility of proguanil use before reporting an adverse analytical finding for chlorazanil. The structural similarity between chlorazanil and proguanil further complicates the analytical process, necessitating sophisticated methods to differentiate between the two compounds and their respective metabolites. wada-ama.orgnih.govwada-ama.org
Initial investigations into adverse analytical findings for chlorazanil revealed that the athletes had declared the use of proguanil. wada-ama.org Subsequent studies confirmed that urine samples from individuals using proguanil could test positive for chlorazanil, even when no chlorazanil was present in the proguanil drug formulations themselves. nih.gov This confirmed that the chlorazanil was being formed within the body or in the urine sample after collection.
Table 1: Key Compounds in the Formation of Chlorazanil from Proguanil
| Compound | Role |
|---|---|
| Proguanil | Permitted antimalarial drug |
| N-(4-chlorophenyl)-biguanide | Metabolite of proguanil and chemical precursor to chlorazanil |
| Formaldehyde/Formic Acid | Reactants that can convert N-(4-chlorophenyl)-biguanide to chlorazanil |
| Chlorazanil | Prohibited diuretic that can be formed from the metabolism of proguanil |
Development of Analytical Strategies for Origin Discrimination in Sports Drug Testing
In response to the challenges posed by the metabolic formation of chlorazanil from proguanil, specific analytical strategies have been developed to aid in the discrimination of its origin in sports drug testing. The cornerstone of these strategies is the recommendation by WADA to investigate the presence of proguanil and its metabolites in any sample that tests positive for chlorazanil. wada-ama.org
The primary analytical technique employed for this purpose is liquid chromatography combined with high-resolution/high-accuracy mass spectrometry (LC-HRMS). wada-ama.orgnih.gov This powerful method allows for the sensitive and specific detection of not only chlorazanil but also proguanil and its main metabolite, N-(4-chlorophenyl)-biguanide.
The analytical process involves several key steps:
Sample Preparation: Urine samples are first prepared to remove interfering substances and concentrate the analytes of interest.
Chromatographic Separation: The prepared sample is then injected into a liquid chromatograph. The different compounds in the sample are separated based on their chemical properties as they pass through a chromatography column. This separation is crucial to ensure that each compound can be individually identified by the mass spectrometer.
Mass Spectrometric Detection: After separation, the compounds enter a high-resolution mass spectrometer. This instrument measures the mass-to-charge ratio of the ions of each compound with a very high degree of accuracy. This allows for the unambiguous identification of chlorazanil, proguanil, and N-(4-chlorophenyl)-biguanide based on their unique molecular masses.
The presence of proguanil and/or N-(4-chlorophenyl)-biguanide in a urine sample containing chlorazanil provides strong evidence that the chlorazanil may have originated from the use of the antimalarial drug. wada-ama.org In such cases, and particularly when the athlete has declared the use of proguanil, an adverse analytical finding for chlorazanil may not be pursued.
Further research has been conducted to simulate the formation of chlorazanil from N-(4-chlorophenyl)-biguanide in urine in the presence of formaldehyde and formic acid. nih.gov These in vitro studies have helped to confirm the plausibility of this conversion and to understand the conditions under which it can occur, further strengthening the analytical strategies for origin discrimination.
Table 2: Analytical Approaches for Origin Discrimination of Chlorazanil
| Analytical Step | Technique | Purpose |
|---|---|---|
| Detection of Key Compounds | Liquid Chromatography-High Resolution/High Accuracy Mass Spectrometry (LC-HRMS) | To identify and quantify chlorazanil, proguanil, and N-(4-chlorophenyl)-biguanide in a urine sample. |
| Interpretation of Findings | Correlation of compound presence | The detection of proguanil and its metabolite alongside chlorazanil suggests a likely origin from the antimalarial drug. |
| Confirmation Studies | In vitro simulations | To validate the chemical conversion of N-(4-chlorophenyl)-biguanide to chlorazanil under biological conditions. |
Advanced Analytical Methodologies for Chlorazanil Hydrochloride Detection and Quantification
Chromatographic Techniques in Research and Forensic Analysis
Chromatographic techniques are fundamental in the separation of complex mixtures, providing the foundation for the accurate analysis of specific compounds. In the case of Chlorazanil (B1668706) hydrochloride, these methods are indispensable for its detection in biological samples and for the assessment of its purity.
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of a broad spectrum of compounds, including prohibited substances like diuretics. dshs-koeln.deresearchgate.netresearchgate.net Its high sensitivity and selectivity make it particularly suitable for detecting trace amounts of substances in complex biological matrices such as urine and blood. researchgate.netresearchgate.netmdpi.com
In the context of anti-doping analysis, liquid chromatography-high resolution/high accuracy mass spectrometry has been specifically utilized to investigate the presence of Chlorazanil. wada-ama.org This is crucial, as scientific findings have indicated that the anti-malarial drug proguanil (B194036) can, under certain conditions, be metabolized into chlorazanil, necessitating careful analytical distinction between the illicit use of a prohibited substance and the metabolic artifact of a permitted medication. wada-ama.org The use of LC-MS allows for the separation of chlorazanil from other compounds in a sample, followed by its precise mass measurement, which aids in its unambiguous identification. dshs-koeln.debohrium.com
Research in forensic toxicology often involves the screening of a wide array of illicit drugs and other substances. LC-MS/MS, a tandem mass spectrometry approach, is frequently employed due to its ability to provide structural information through fragmentation patterns, further enhancing the confidence in compound identification. researchgate.netojp.gov The development of multi-analyte screening methods using LC-MS/MS allows for the simultaneous detection of numerous compounds in a single analytical run, improving efficiency in forensic laboratories. mdpi.com
Table 1: Key Parameters in LC-MS Analysis of Prohibited Substances
| Parameter | Description | Relevance to Chlorazanil Hydrochloride Analysis |
|---|---|---|
| Retention Time | The time it takes for a compound to travel through the chromatographic column. | A characteristic value used for the initial identification of this compound. |
| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | A fundamental parameter for the specific detection and confirmation of this compound. |
| Fragmentation Pattern | The characteristic pattern of fragment ions produced when a molecule is broken apart in the mass spectrometer. | Provides structural information for the unambiguous identification of this compound, especially in LC-MS/MS. |
| Limit of Detection (LOD) | The lowest concentration of a substance that can be reliably detected. | Crucial for detecting trace amounts of this compound in anti-doping and forensic screening. |
| Limit of Quantification (LOQ) | The lowest concentration of a substance that can be accurately quantified with acceptable precision and accuracy. | Important for determining the exact amount of this compound present in a sample. |
Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. semanticscholar.org When coupled with mass spectrometry (CE-MS), it becomes a highly effective tool for the impurity profiling of pharmaceutical substances. semanticscholar.orgnih.govijpca.org CE offers a different separation mechanism compared to liquid chromatography, making it a valuable orthogonal technique for a more comprehensive analysis of a compound's purity. nih.gov
The primary advantage of CE in impurity profiling lies in its high separation efficiency and unique selectivity. nih.gov This allows for the detection and separation of closely related impurities that might co-elute in an LC system. For a substance like this compound, CE-MS can be instrumental in identifying and characterizing any by-products from its synthesis or degradation products that may form during storage. The mass spectrometer provides molecular weight and structural information on the separated impurities, aiding in their identification. nih.gov
Different ionization techniques, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be used with CE-MS, providing complementary information for the detection and identification of a wide range of impurities. nih.gov The choice of ionization source depends on the polarity and chemical nature of the impurities being investigated.
Spectrometric Approaches for Structural Confirmation and Trace Analysis
Spectrometric techniques are essential for the structural elucidation and sensitive detection of chemical compounds. For this compound, these methods are critical for confirming its identity and for detecting its presence at very low concentrations.
Mass spectrometry is a cornerstone of modern analytical chemistry, particularly in the detection of prohibited substances in sports and forensic science. dshs-koeln.de Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. dshs-koeln.de However, for non-volatile and thermally labile compounds, LC-MS is often the preferred method. nih.gov
High-resolution mass spectrometry (HRMS) offers very high mass accuracy, which allows for the determination of the elemental composition of a compound and its fragments. dshs-koeln.denih.gov This level of specificity is invaluable in distinguishing between compounds with similar nominal masses. In the case of Chlorazanil, which has been identified as a prohibited diuretic, HRMS is employed to confirm its presence in urine samples collected for doping control. wada-ama.orgnih.gov The World Anti-Doping Agency (WADA) recommends careful analysis to exclude the possibility of proguanil being the source of chlorazanil detected in a sample. wada-ama.org
Vibrational spectroscopy, which includes techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and near-infrared (NIR) spectroscopy, provides detailed information about the molecular structure and solid-state properties of a compound. researchgate.net These techniques are non-destructive and require minimal to no sample preparation, making them well-suited for the characterization of pharmaceutical reference standards. researchgate.net
For this compound, vibrational spectroscopy can be used to:
Confirm the identity of the reference standard: The vibrational spectrum of a compound is unique and can be considered a molecular fingerprint.
Characterize the solid-state form: These techniques can differentiate between different crystalline forms (polymorphs), amorphous forms, and solvates, which can have different physical and chemical properties. researchgate.net
Identify functional groups: The absorption bands in an IR or Raman spectrum correspond to the vibrational frequencies of specific chemical bonds and functional groups within the molecule.
The rich structural information provided by vibrational spectroscopy is crucial for ensuring the quality and integrity of the reference standard used for the calibration and validation of quantitative analytical methods. researchgate.net
Method Validation and Performance Characteristics in Academic Settings
The validation of an analytical method is a critical process that ensures the method is suitable for its intended purpose. nih.govresearchgate.net In academic and research settings, as well as in regulated environments, method validation is essential for obtaining reliable and reproducible results. The validation of analytical methods for the determination of compounds like this compound is typically performed according to guidelines from organizations such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govscirp.orgscirp.org
Key performance characteristics that are evaluated during method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scirp.orgscirp.org
Table 2: ICH Guideline Q2(R1) Method Validation Parameters
| Validation Characteristic | Description |
|---|---|
| Specificity | Ensures the signal measured is from the target analyte only. |
| Linearity | Confirms a proportional relationship between signal and analyte concentration. |
| Range | Defines the upper and lower limits of reliable quantification. |
| Accuracy | Measures the closeness of results to the true value. |
| Precision | Assesses the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration at which the analyte can be quantified with accuracy and precision. |
| Robustness | Evaluates the method's performance under slightly varied conditions. |
The successful validation of an analytical method provides confidence in the data generated and is a prerequisite for its application in routine analysis, research, and regulatory submissions.
Research on Sensitivity, Selectivity, and Robustness of Detection Methods
The development of analytical methods for diuretics like this compound is driven by the need to detect minute quantities in biological samples. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the screening and confirmation of a broad range of diuretics. This methodology provides excellent sensitivity and selectivity, which are critical parameters in the validation of analytical procedures.
Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For Chlorazanil, detection at low nanogram per milliliter (ng/mL) levels in urine has been reported, which is crucial for applications such as doping control. While specific validation studies detailing the exact LOD and LOQ for this compound are not extensively published, the performance of LC-MS/MS methods for other diuretics provides an indication of the achievable sensitivity. For instance, multi-residue screening methods for various diuretics have reported LOQs in the range of 1 to 50 ng/mL in urine.
Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. This is particularly important for Chlorazanil analysis due to the potential for its formation as an artifact from the antimalarial drug proguanil. researchgate.net Proguanil is metabolized in the body to N-(4-chlorophenyl)-biguanide, which can convert to Chlorazanil in the presence of certain reagents. researchgate.net Therefore, analytical methods must be able to distinguish between illicit use of Chlorazanil and its potential formation from a permitted substance. High-resolution mass spectrometry (HRMS) offers a high degree of selectivity, enabling the accurate mass measurement of the analyte and its fragments, which aids in its unequivocal identification.
Robustness: The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness testing is a critical part of method validation and typically involves varying parameters such as the pH of the mobile phase, column temperature, and flow rate. While specific robustness studies for this compound analysis are not detailed in the available literature, the general principles of robustness testing for LC-MS methods are well-established and would be applied to ensure the reliability of the analytical data.
The table below illustrates typical performance characteristics for the analysis of diuretics in biological samples using LC-MS/MS, providing a framework for the expected performance of a validated method for this compound.
| Parameter | Typical Performance Characteristic for Diuretic Analysis |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
Application in Complex Biological Matrices and Forensic Samples
The analysis of this compound in complex biological matrices such as urine and blood presents significant challenges due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. Effective sample preparation is therefore a critical step to remove these interferences and concentrate the analyte of interest.
In the context of forensic analysis, particularly in sports drug testing, the detection of Chlorazanil is of significant interest as it is classified as a diuretic and prohibited by the World Anti-Doping Agency (WADA). The primary analytical approach for its detection in urine samples is liquid chromatography-high resolution/high accuracy mass spectrometry (LC-HR/HRAMS). researchgate.net This technique allows for the sensitive detection of the substance and provides high-resolution mass data for unambiguous confirmation.
A notable challenge in the forensic analysis of Chlorazanil is its potential formation from the antimalarial drug proguanil. researchgate.net Studies have shown that individuals taking proguanil can excrete Chlorazanil in their urine at low ng/mL levels. researchgate.net This has significant implications for doping control, as the detection of Chlorazanil may not necessarily indicate its illicit use. researchgate.net Consequently, when Chlorazanil is detected in a doping control sample, it is essential to investigate the presence of proguanil and its metabolites to determine the origin of the Chlorazanil. WADA has issued technical letters to anti-doping laboratories outlining the requirements for reporting an adverse analytical finding for Chlorazanil, which includes an evaluation for the presence of proguanil or its metabolites.
The analytical methodologies employed must therefore be highly selective to differentiate between Chlorazanil and the metabolites of proguanil. The use of LC-HR/HRAMS is instrumental in this regard, as it can separate and identify all relevant compounds in a single analysis. The detailed fragmentation patterns obtained from HRMS can further aid in the structural confirmation of the detected substances.
Toxicological Assessments and Safety Research of Chlorazanil Hydrochloride
In Vitro and In Vivo Toxicological Investigations
Detailed in vitro and in vivo studies are fundamental to elucidating the potential toxicity of any chemical compound. Such studies help in understanding the interaction of the substance at a cellular and organismal level.
Studies on Cellular Toxicity Mechanisms
A thorough review of publicly available scientific literature and toxicological databases reveals a notable absence of specific studies investigating the cellular toxicity mechanisms of Chlorazanil (B1668706) hydrochloride. While general hazard classifications from sources like PubChem indicate that the compound is a skin, eye, and respiratory irritant, the underlying molecular and cellular pathways leading to these effects have not been elucidated in dedicated research. nih.gov There is a clear gap in the understanding of how Chlorazanil hydrochloride may interact with cellular components, affect cell viability, or induce cytotoxic pathways.
Research on Organ-Specific Toxicity, Particularly Renal Implications
Computational Toxicology and Predictive Modeling
In the absence of extensive experimental data, computational methods offer a valuable alternative for predicting the potential toxicity of chemical compounds. These in silico approaches utilize computer models to estimate the likelihood of adverse effects based on the chemical structure of a substance.
Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or toxicity. Despite the availability of QSAR models for various classes of chemicals, a specific QSAR study dedicated to predicting the toxicity of this compound has not been identified in the reviewed literature. The development of such a model would require a dataset of structurally similar compounds with known toxicity data, which may not be currently available for this specific chemical class.
Application of In Silico Approaches in Risk Assessment and Prioritization
In silico toxicology plays a crucial role in modern risk assessment by providing rapid and cost-effective screening of chemicals. medchemexpress.com These methods can help prioritize substances for further toxicological testing. While general in silico tools and databases exist for toxicity prediction, there are no published reports detailing the application of these approaches specifically to the risk assessment and prioritization of this compound. Such an analysis would be beneficial in flagging potential areas of concern and guiding future experimental research.
Clinical Observations and Case Studies Related to Adverse Effects
Clinical data and case studies are invaluable for identifying the real-world adverse effects of a drug in the human population.
A comprehensive search of medical and scientific databases has not yielded any specific clinical observations or case studies detailing adverse effects directly attributed to this compound. While there is a documented instance of Chlorazanil being detected in the urine of athletes who had consumed the antimalarial drug proguanil (B194036), this was determined to be a result of in vivo formation rather than direct administration of the diuretic. nih.gov This particular finding highlights an important analytical consideration but does not provide information on the adverse effects of this compound itself. The lack of documented case reports limits the current understanding of its clinical safety profile.
Academic Review of Acute Interstitial Nephritis Associated with Diuretic Agents
Acute Interstitial Nephritis (AIN) is an immune-mediated condition involving injury to the renal tubules and interstitium, and it is a significant cause of acute renal failure. aafp.org While it can be triggered by infections or autoimmune diseases, drugs are implicated in 70-90% of cases of biopsy-proven AIN. researchgate.net This condition is more accurately termed acute tubulointerstitial nephritis because the renal tubules are also involved. aafp.org Diuretics are among the various classes of medications known to be offenders in inducing AIN. researchgate.netacpjournals.org
The mechanism of drug-induced AIN (DI-AIN) is generally considered an idiosyncratic, cell-mediated immune response rather than a dose-dependent effect. nih.govresearchgate.net It is believed to be a delayed hypersensitivity reaction. researchgate.netacpjournals.org The process involves the drug acting as a hapten, which binds to a native protein in the kidney, rendering it immunogenic. researchgate.net This triggers a T-cell-mediated inflammatory response characterized by an infiltration of immune cells, including lymphocytes and often eosinophils, into the kidney's interstitium. acpjournals.orgresearchgate.net
The clinical presentation of DI-AIN is often nonspecific, with symptoms that can include malaise, nausea, and oliguria (reduced urine output). aafp.org Classic signs of a hypersensitivity reaction, such as fever, rash, and eosinophilia (an increase in eosinophils in the blood), are not always present, making diagnosis challenging. researchgate.net Laboratory findings may show an otherwise unexplained increase in serum creatinine and blood urea nitrogen (BUN). aafp.org A definitive diagnosis often requires a kidney biopsy, which reveals interstitial inflammation and edema. acpjournals.orgresearchgate.net Prompt withdrawal of the offending drug is the primary treatment and can lead to the recovery of renal function. acpjournals.org
| Key Features of Drug-Induced Acute Interstitial Nephritis (DI-AIN) | |
| Pathophysiology | Immune-mediated, delayed hypersensitivity reaction. researchgate.netacpjournals.org |
| Causative Agents | Include antibiotics, proton pump inhibitors, NSAIDs, and diuretics. researchgate.net |
| Clinical Presentation | Often nonspecific; may include acute renal failure, malaise, and nausea. aafp.org The classic triad of fever, rash, and eosinophilia is not always present. researchgate.net |
| Diagnostic Standard | Kidney biopsy showing interstitial inflammation. acpjournals.orgresearchgate.net |
| Primary Treatment | Immediate discontinuation of the suspected causative drug. acpjournals.org |
Analysis of Adverse Analytical Findings in Sports Drug Testing Contexts
Chlorazanil is classified as a diuretic agent and is included on the World Anti-Doping Agency (WADA) Prohibited List under class S5: "Diuretics and Masking Agents". dshs-koeln.dewada-ama.orgwikipedia.org Diuretics are banned in sports at all times, both in- and out-of-competition. nih.gov Their prohibition is based on two main principles: their potential to induce rapid weight loss in sports with weight categories and their ability to act as masking agents. nih.gov By increasing urine volume, diuretics can dilute the concentration of other prohibited substances, making their detection in urine samples more difficult. nih.gov
Despite being introduced to clinical practice in the 1950s, Chlorazanil was not detected in sports drug testing until 2014, when the first two adverse analytical findings (AAFs) were recorded worldwide. dshs-koeln.dewada-ama.org In these cases, both athletes denied knowingly taking the diuretic. However, they both declared the use of the antimalarial drug proguanil for prophylaxis during travel to African countries. dshs-koeln.dewada-ama.org
This led to an in-depth investigation to determine the source of the Chlorazanil. While there is a structural similarity between Chlorazanil and proguanil, no direct metabolic relationship had been previously reported. dshs-koeln.dewada-ama.org The investigation revealed that proguanil is metabolized in the human body to N-(4-chlorophenyl)-biguanide. This metabolite is a chemical precursor in the synthesis of Chlorazanil. dshs-koeln.dewada-ama.org Further research demonstrated that in the presence of substances like formaldehyde (B43269), formic acid, or their esters, N-(4-chlorophenyl)-biguanide can convert into Chlorazanil. dshs-koeln.dewada-ama.org
| Research Findings on Chlorazanil AAFs (2014) | |
| Initial Finding | Two Adverse Analytical Findings (AAFs) for Chlorazanil. dshs-koeln.dewada-ama.org |
| Athletes' Declaration | Use of the antimalarial drug proguanil. dshs-koeln.dewada-ama.org |
| Investigative Hypothesis | Potential conversion of a proguanil metabolite into Chlorazanil. |
| Key Metabolite | N-(4-chlorophenyl)-biguanide, a metabolite of proguanil. dshs-koeln.dewada-ama.org |
| Conversion Reactants | Formaldehyde, formic acid, or related esters. dshs-koeln.dewada-ama.org |
| Study Conclusion | The Chlorazanil finding was an artifact of proguanil use, not intentional doping. dshs-koeln.dewada-ama.org |
Emerging Research Areas and Future Directions for Chlorazanil Hydrochloride
Investigation of Off-Target Effects and Polypharmacology
Polypharmacology is a field of study concerning pharmaceutical agents that act on multiple molecular targets simultaneously. This approach contrasts with the traditional "one drug, one target" model and can explain both the therapeutic efficacy and the adverse effects of a compound. An off-target effect occurs when a drug interacts with a biological target other than its intended one.
The primary mechanism of action for diuretic agents similar to Chlorazanil (B1668706), such as thiazide-like diuretics, involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride, leading to increased water excretion (diuresis). While this is the established on-target effect for its therapeutic class, dedicated research into the specific polypharmacology and potential off-target interactions of Chlorazanil hydrochloride is not extensively documented in publicly available literature.
Future research may focus on screening this compound against a wide array of receptors, enzymes, and ion channels to build a comprehensive polypharmacological profile. Such studies would be crucial for identifying any previously unknown mechanisms of action or potential side effects, thereby providing a more complete understanding of the drug's biological activity.
**7.2. Research on Impurities and Contaminants in Pharmaceutical Formulations
The safety and efficacy of any pharmaceutical product are contingent on its purity. The study of impurities and contaminants is a critical aspect of pharmaceutical development and quality control.
Impurity profiling is the identification and quantification of all potential impurities in an active pharmaceutical ingredient (API) and its final dosage form. This process is governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). resolvemass.cakymos.com According to ICH guidelines, such as Q3A and Q3B, any impurity present in a new drug substance at a level of 0.1% or higher must be identified and characterized. resolvemass.cakymos.compharmaguideline.com
The analytical process presents several challenges. resolvemass.ca Firstly, impurities are often present at very low concentrations, requiring highly sensitive analytical techniques. Secondly, the chemical structures of impurities may be similar to the API, making them difficult to separate and identify. Finally, degradation products can form over time during storage, necessitating stability-indicating methods that can resolve the API from any substances that may form under stress conditions like heat, light, or humidity. nih.gov
Advanced analytical techniques are employed to overcome these challenges. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying impurities, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structure elucidation of unknown compounds. iajps.comconicet.gov.ar
Table 1: Key Regulatory Guidelines and Analytical Techniques in Impurity Profiling
| Regulatory Guideline | Issuing Body | Key Requirement | Common Analytical Techniques |
|---|---|---|---|
| ICH Q3A(R2) | ICH | Identification and control of impurities in new drug substances. Threshold for identification is ≥0.1%. resolvemass.capharmaguideline.com | HPLC, UPLC kymos.comnih.gov |
| ICH Q3B(R2) | ICH | Identification and control of impurities (degradation products) in new drug products. resolvemass.caeuropa.eu | LC-MS, LC-MS/MS iajps.com |
| ICH Q3C(R6) | ICH | Limits for residual solvents in pharmaceutical products. | Gas Chromatography (GC) |
| ICH Q3D | ICH | Guideline for elemental impurities. | Inductively Coupled Plasma (ICP-MS) |
A significant area of research has revealed that Chlorazanil can be detected in urine samples as a result of the administration of a different pharmaceutical agent. Specifically, studies have demonstrated that Chlorazanil can be formed from the antimalarial drug Proguanil (B194036). dshs-koeln.denih.gov This finding has important implications, particularly in the context of sports anti-doping, where diuretics are prohibited substances. wada-ama.orgwada-ama.org
Research has shown that Chlorazanil is not present as an impurity in Proguanil drug formulations themselves. dshs-koeln.denih.gov Instead, Proguanil is metabolized in the human body to N-(4-chlorophenyl)-biguanide. nih.govwada-ama.org This metabolite, which is a chemical precursor in the synthesis of Chlorazanil, can then convert to Chlorazanil under certain physiological conditions, particularly in the presence of compounds like formic acid or formaldehyde (B43269). dshs-koeln.dewada-ama.org
This in-vivo transformation was confirmed when urine samples from individuals taking Proguanil tested positive for Chlorazanil at low ng/mL concentrations, similar to levels found in adverse analytical findings from doping control samples. dshs-koeln.denih.gov Consequently, anti-doping authorities now require laboratories to test for the presence of Proguanil and its primary metabolites to rule out its administration as the source before reporting a positive finding for Chlorazanil. wada-ama.org
Integration into Broader Research Paradigms
Modern biomedical research increasingly utilizes holistic approaches to understand the complex interactions between chemical compounds and biological systems.
Systems toxicology is an interdisciplinary field that uses a network-based approach to integrate data from various sources to predict adverse drug reactions and understand their underlying mechanisms. nih.gov It moves beyond traditional toxicology by considering the complex interactions between a drug, genetic factors, and environmental influences. nih.gov
Exposure science and human biomonitoring involve measuring chemicals or their metabolites in human samples (like blood or urine) to assess exposure and associated health risks. nih.govmdpi.com The case of Chlorazanil formation from Proguanil is a direct application of exposure science. dshs-koeln.de The detection of Chlorazanil in athletes' urine prompted an investigation that used advanced analytical methods to trace the exposure back to a legitimate therapeutic drug rather than illicit use of a diuretic. dshs-koeln.denih.gov This scenario highlights how biomonitoring can uncover unexpected metabolic pathways and prevent false accusations of doping. wada-ama.orgwada-ama.org While specific systems toxicology models for Chlorazanil have not been published, the data on its formation from Proguanil could be used to build predictive models to better understand the conditions and patient-specific factors that might lead to this conversion.
Advanced drug delivery systems (DDS) are engineered to improve the therapeutic efficacy and safety of a drug by controlling its release rate, duration, and target site accumulation. nih.govatjournal.ir These systems utilize various technologies, including nanoparticles, liposomes, hydrogels, and biodegradable polymers, to achieve goals such as sustained release, targeted delivery, and improved solubility. nih.govannals-research-oncology.comresearchgate.net
Currently, there is no specific research available on the formulation of this compound into advanced drug delivery systems. However, the potential exists to apply these technologies to enhance its therapeutic profile. For instance:
Sustained-Release Formulations: A sustained-release DDS could provide a more consistent and prolonged diuretic effect, potentially reducing the frequency of administration and improving patient compliance. This could also help in maintaining a steadier electrolyte balance compared to the peaks and troughs associated with immediate-release formulations.
Targeted Delivery: While the primary site of action for diuretics is the kidney, advanced DDS could theoretically be designed to concentrate the drug in the renal tubules, potentially maximizing efficacy while minimizing systemic exposure and off-target effects. nih.gov
Research in this area would involve exploring the compatibility of this compound with various biocompatible polymers and nanocarriers to develop novel formulations with optimized pharmacokinetic and pharmacodynamic properties. atjournal.ir
Table 2: Potential Applications of Advanced Drug Delivery Systems (DDS) for this compound
| DDS Technology | Potential Advantage for Chlorazanil | Research Goal |
|---|---|---|
| Biodegradable Microspheres | Sustained drug release over an extended period. nih.gov | Reduce dosing frequency and improve patient adherence. |
| Polymeric Nanoparticles | Improved solubility and potential for targeted delivery. atjournal.ir | Enhance bioavailability and concentrate the drug at the site of action in the kidneys. |
| Hydrogel-Based Systems | Controlled release triggered by physiological conditions. | Achieve a more predictable and stable diuretic effect. |
| Liposomal Formulations | Encapsulation to potentially reduce systemic side effects. | Improve the safety profile of the drug by limiting exposure to non-target tissues. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing Chlorazanil hydrochloride to ensure purity and identity?
- Methodology :
- Synthesis : Follow protocols that detail reaction conditions (e.g., temperature, solvents) and stoichiometric ratios for intermediates like N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine .
- Characterization : Use analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (258.11 g/mol) .
- Documentation : Include raw spectral data in supplementary materials to enable reproducibility .
Q. How should researchers design experiments to validate the diuretic efficacy of this compound in preclinical models?
- Methodology :
- Animal Models : Use standardized rodent models (e.g., rats or mice) with controlled hydration states. Compare results against established diuretics like furosemide .
- Dosage : Administer orally at 10–50 mg/kg, referencing LD50 values (300 mg/kg in mice, oral) to ensure safety margins .
- Metrics : Measure urine output, electrolyte excretion (Na⁺, K⁺), and plasma volume changes. Include statistical power analysis to determine sample size .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Exposure Control : Use fume hoods for powder handling to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, tight-sealing goggles, and lab coats. Store in airtight, light-protected containers .
- Emergency Measures : Provide Material Safety Data Sheets (SDS) and first-aid guidelines (e.g., eye rinsing with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to address low bioavailability of this compound in oral administration?
- Methodology :
- Formulation Strategies : Test co-administration with absorption enhancers (e.g., chitosan oligosaccharides) or nano-encapsulation to improve solubility .
- Pharmacokinetic Studies : Use LC-MS/MS to measure plasma concentration-time profiles and calculate bioavailability parameters (e.g., AUC, Cₘₐₓ) .
- Comparative Analysis : Cross-reference results with structurally similar diuretics to identify molecular determinants of absorption .
Q. What methodologies are recommended to resolve discrepancies in reported LD50 values (e.g., 300 mg/kg in mice vs. 16 mg/kg in rats)?
- Methodology :
- Species-Specific Factors : Analyze metabolic pathways (e.g., cytochrome P450 activity differences) and route-dependent toxicity (oral vs. intravenous) .
- Dose-Response Curves : Conduct dose-ranging studies with multiple endpoints (e.g., mortality, organ toxicity) to refine LD50 estimates .
- Meta-Analysis : Systematically review existing data to identify confounding variables (e.g., purity of batches, strain-specific sensitivities) .
Q. How can computational modeling predict off-target interactions of this compound with non-diuretic pathways?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to screen against targets such as carbonic anhydrase or renal transporters .
- ADMET Prediction : Apply tools like SwissADME to assess absorption, distribution, and toxicity risks (e.g., hepatotoxicity flags) .
- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition assays) to confirm predictions .
Data Management and Reproducibility
Q. What are best practices for documenting and archiving experimental data on this compound to ensure reproducibility?
- Methodology :
- Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, instrument settings, and statistical codes in supplementary materials .
- Version Control : Use digital lab notebooks (e.g., LabArchives) to track protocol revisions and data iterations .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
